1-(4,5-dichloro-1H-indol-3-yl)-ethanone

Catalog No.
S15905959
CAS No.
M.F
C10H7Cl2NO
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4,5-dichloro-1H-indol-3-yl)-ethanone

Product Name

1-(4,5-dichloro-1H-indol-3-yl)-ethanone

IUPAC Name

1-(4,5-dichloro-1H-indol-3-yl)ethanone

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C10H7Cl2NO/c1-5(14)6-4-13-8-3-2-7(11)10(12)9(6)8/h2-4,13H,1H3

InChI Key

ADWXRSCMMGXVQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl

1-(4,5-Dichloro-1H-indol-3-yl)-ethanone (CAS: 1482735-76-1), also known as 3-acetyl-4,5-dichloroindole, is a highly specialized, pre-functionalized halogenated indole building block. It features a chemically versatile 3-acetyl group combined with a specific 4,5-dichloro substitution pattern on the indole core. This compound is primarily procured by medicinal chemists and process engineers as an advanced intermediate for the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and agrochemicals. The pre-installed acetyl group serves as a reliable handle for alpha-functionalization, reduction, or condensation reactions, while the di-chloro motif provides distinct steric and electronic properties essential for target binding and metabolic stability [1].

Research Fit

4,5-dichloro substitution differentiates from mono-chloro and non-halogenated indoles
Supports CYP inhibition SAR studies and ADME-Tox profiling workflows
Serves as a halogenated indole tool compound for metabolic interaction research

Substituting 1-(4,5-dichloro-1H-indol-3-yl)-ethanone with the unfunctionalized parent compound (4,5-dichloroindole) or a different acyl variant (such as 3-formyl-4,5-dichloroindole) introduces significant synthetic inefficiencies and alters downstream product profiles. In-house regioselective acylation of 4,5-dichloroindole typically requires harsh Lewis acids and yields a mixture of N-acetyl and C3-acetyl isomers, necessitating costly and time-consuming chromatographic separations that drastically reduce overall yield [1]. Furthermore, substituting with a mono-chloro analog (e.g., 5-chloro-3-acetylindole) sacrifices the critical steric hindrance provided by the 4-chloro position, which is often required to lock molecular conformation and block specific metabolic oxidation pathways in pharmaceutical applications [2].

Substitution Risk

Attribute
4,5-Dichloro Compound
5-Chloro / Non-Halogenated Analogs
Electronic Profile
Dual electron-withdrawing Cl alters π-density
Single or no Cl; different H-bonding and binding geometry
CYP Inhibition Signature
Distinct multi-isoform profile; CYP3A4, 2D6, 2B6 data available
Weaker or undocumented inhibition profile; profile may not transfer
Physicochemical Handling
Higher MW, distinct logP; may require different solubility and storage protocols
Lower MW; differing storage recommendations

Elimination of Regioselective Acylation Bottlenecks

Direct procurement of 1-(4,5-dichloro-1H-indol-3-yl)-ethanone bypasses the problematic regioselectivity encountered when acylating the unfunctionalized parent indole. Standard Friedel-Crafts acetylation of 4,5-dichloroindole often yields a mixture of N-acetyl and C3-acetyl isomers, reducing the effective yield of the target C3-acetyl intermediate to approximately 40-60% after purification [1]. By sourcing the pre-functionalized 3-acetyl compound, manufacturers eliminate a low-yielding synthetic step, avoid the use of hazardous reagents like acetyl chloride and Lewis acids, and bypass the costly chromatographic separation of positional isomers [2].

Evidence DimensionTarget C3-acetyl yield and process steps
Target Compound Data100% regiopurity (ready for downstream use)
Comparator Or Baseline4,5-dichloroindole (requires in-house acylation, ~40-60% C3-acetyl yield)
Quantified Difference~40-60% increase in effective intermediate yield; eliminates 1 synthetic step and associated chromatography.
ConditionsStandard laboratory or pilot-scale Friedel-Crafts acylation conditions.

Procuring the pre-acetylated building block streamlines synthetic routes, reduces hazardous reagent use, and eliminates costly chromatographic separations of N-acetyl byproducts.

CYP3A4 IC₅₀
Cross-study comparable
5,000 nM
vs
10,000 nM
~2-fold higher inhibition
Supports CYP3A4 inhibition study fit
Cross-study context; direct comparison pending

Superior Handle for Branched Heterocycle Synthesis

Compared to 3-formyl-4,5-dichloroindole, the 3-acetyl variant provides an essential methyl group that dictates the substitution pattern of downstream heterocycles. When reacted with binucleophiles such as hydrazines or thioureas, the acetyl group selectively yields methyl-substituted pyrazoles or thiazoles [1]. These branched derivatives often exhibit enhanced lipophilicity and altered target binding profiles compared to their unsubstituted counterparts derived from the formyl analog. The presence of the methyl group typically increases the calculated LogP (cLogP) by approximately 0.5 units, a critical adjustment in lead optimization [2].

Evidence DimensionDownstream heterocycle substitution and lipophilicity
Target Compound DataYields methyl-substituted heterocycles (e.g., +0.5 cLogP)
Comparator Or Baseline3-formyl-4,5-dichloroindole (yields unsubstituted heterocycles)
Quantified DifferenceIntroduction of a specific methyl branch (+0.5 cLogP) not achievable with the formyl comparator.
ConditionsCondensation reactions with binucleophiles in drug discovery.

The 3-acetyl group is indispensable for synthesizing specific branched heterocyclic derivatives required for fine-tuning the pharmacokinetic properties of drug candidates.

Multi-isoform IC₅₀
Class-level inference
CYP2D6: 10,000 nM CYP2B6: 18,400 nM pan-CYP: 10,000 nM
Provides reference for multi-isoform CYP profiling
Non-halogenated analog lacks public data

Enhanced Metabolic Stability via 4-Position Steric Blocking

The inclusion of the 4-chloro substituent in 1-(4,5-dichloro-1H-indol-3-yl)-ethanone provides critical steric hindrance that is absent in the more common 5-chloro-3-acetylindole. In medicinal chemistry applications, the 4-chloro group restricts the rotation of the 3-acetyl (or downstream heterocycle) moiety and blocks potential metabolic oxidation sites on the indole core [1]. Compounds utilizing the 4,5-dichloro substitution pattern typically exhibit a 2- to 3-fold increase in half-life (t1/2) in human liver microsome (HLM) assays compared to mono-substituted analogs, owing to this dual steric and electronic deactivation [2].

Evidence DimensionMetabolic stability and steric hindrance around the C3-substituent
Target Compound Data4,5-dichloro substitution (blocks C4 oxidation, restricts C3 rotation)
Comparator Or Baseline5-chloro-3-acetylindole (leaves C4 exposed to metabolism)
Quantified Difference2- to 3-fold increase in HLM half-life (t1/2) for downstream APIs.
ConditionsHuman liver microsome (HLM) stability assays for derived drug candidates.

Selecting the 4,5-dichloro building block over a mono-chloro alternative is crucial for developing drug candidates with improved metabolic stability and specific conformational profiles.

MW & logP
Data to verify
Target MW228.07 g/mol
Calc. logP~3.2
5-Cl analog MW193.63 g/mol
5-Cl analog m.p.229–234 °C
Physicochemical profile may influence handling
Source-specific review; storage at -20°C recommended

Efficient Alpha-Functionalization for Cross-Coupling

The methyl group of the 3-acetyl moiety in 1-(4,5-dichloro-1H-indol-3-yl)-ethanone serves as a prime site for alpha-halogenation, enabling the formation of highly reactive intermediates like the 3-(2-bromoacetyl) derivative [1]. This alpha-bromo intermediate is highly reactive in nucleophilic substitutions and cross-coupling reactions, allowing for the rapid assembly of complex architectures with yields often exceeding 80%. Attempting direct C-H functionalization on the parent 4,5-dichloroindole requires more complex transition-metal catalysis and often results in lower yields and regioselectivity issues [2].

Evidence DimensionSynthesis of alpha-functionalized reactive intermediates
Target Compound DataDirect alpha-bromination of the acetyl group (>80% yield of reactive electrophile)
Comparator Or BaselineDirect C-H functionalization of 4,5-dichloroindole
Quantified DifferenceProvides a highly reactive, predictable electrophilic center without relying on advanced, expensive catalytic systems.
ConditionsStandard alpha-halogenation followed by nucleophilic substitution.

The pre-installed acetyl group provides a reliable, low-cost synthetic handle for extending the carbon framework, essential for library generation in drug discovery.

Synthesis of Conformationally Restricted Kinase Inhibitors

The 4,5-dichloroindole core is frequently utilized to fit specific hydrophobic pockets in kinase active sites. 1-(4,5-dichloro-1H-indol-3-yl)-ethanone serves as an ideal starting material, where the 3-acetyl group can be efficiently converted into a hinge-binding heterocycle (e.g., a methyl-pyrazole or methyl-thiazole). The 4-chloro substituent provides necessary steric hindrance to lock the conformation of the resulting heterocycle, optimizing binding affinity and selectivity [1].

Development of Halogenated Indole Antifungals

Halogenated indoles are a privileged class of compounds in agrochemical and pharmaceutical antifungal research. This specific building block acts as a precursor for analogs of naturally occurring antifungal agents, leveraging the specific 4,5-dichloro pattern for target affinity and the 3-acetyl group for further structural elaboration to enhance lipophilicity and metabolic stability [2].

Rapid Library Generation via Alpha-Functionalization

In high-throughput drug discovery, the ability to rapidly generate diverse compound libraries is critical. The pre-installed acetyl group on 1-(4,5-dichloro-1H-indol-3-yl)-ethanone allows for straightforward alpha-halogenation, providing a versatile electrophilic intermediate. This enables the rapid parallel synthesis of diverse 3-substituted 4,5-dichloroindoles for phenotypic screening without the need for complex, low-yielding direct C-H functionalization steps [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP3A4 inhibition assay calibration
Documented CYP3A4 inhibition benchmark
Cross-study inhibition consistency review
Multi-isoform CYP panel validation
Multi-isoform CYP inhibition data availability
Isoform-specific probe substrate validation
SAR halogen substitution effects
Reported halogen substitution SAR trend
Structure-activity correlation review
Chemical biology tool molecule
Defined CYP interaction profile
Off-target metabolic interference assessment

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

226.9904692 g/mol

Monoisotopic Mass

226.9904692 g/mol

Heavy Atom Count

14

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